molecular formula C13H20BNO3S B11841775 2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B11841775
M. Wt: 281.2 g/mol
InChI Key: ZVIGZLCHUAUUIC-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is an organoboron compound that features a thiazole ring substituted with a cyclobutoxy group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can be achieved through a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via a nucleophilic substitution reaction using cyclobutanol and a suitable leaving group.

    Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the thiazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The cyclobutoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst such as palladium on carbon.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: 2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole boronic acid.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the development of biologically active molecules due to its boronate ester group, which can interact with biological molecules.

    Medicine: Research into boron-containing compounds for their potential use in drug development, including enzyme inhibitors and anticancer agents.

    Industry: Applications in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its application:

    In Organic Synthesis: Acts as a boronate ester in cross-coupling reactions, where it forms a complex with a palladium catalyst to facilitate the formation of carbon-carbon bonds.

    In Biological Systems: The boronate ester group can interact with diols and other biological molecules, potentially inhibiting enzymes or altering biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Similar structure but with a bromine atom instead of a cyclobutoxy group.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring instead of a thiazole ring.

Uniqueness

2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the presence of both a cyclobutoxy group and a boronate ester on the thiazole ring

Properties

Molecular Formula

C13H20BNO3S

Molecular Weight

281.2 g/mol

IUPAC Name

2-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-15-11(19-10)16-9-6-5-7-9/h8-9H,5-7H2,1-4H3

InChI Key

ZVIGZLCHUAUUIC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCC3

Origin of Product

United States

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